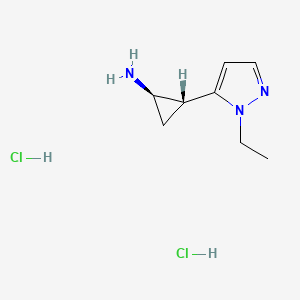![molecular formula C14H10F3N5O2 B2373449 5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-4-amine CAS No. 2034541-31-4](/img/structure/B2373449.png)
5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a 3-methyl-1,2,4-oxadiazole group and a 4-(trifluoromethoxy)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-4-amine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the Oxadiazole Group: The 3-methyl-1,2,4-oxadiazole group can be introduced via cyclization reactions involving nitrile oxides and hydrazides.
Substitution with Trifluoromethoxyphenyl Group: The final step involves the substitution of the pyrimidine ring with the 4-(trifluoromethoxy)phenyl group, which can be achieved through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and solvent systems to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of oxadiazole N-oxides.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.
Substitution: The compound can undergo various substitution reactions, especially at the phenyl ring, where electrophilic aromatic substitution can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to inhibition or activation of their function.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)pyrimidin-4-amine
- 5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-chlorophenyl)pyrimidin-4-amine
- 5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)pyrimidin-4-amine
Properties
IUPAC Name |
5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N5O2/c1-8-20-13(24-22-8)11-6-18-7-19-12(11)21-9-2-4-10(5-3-9)23-14(15,16)17/h2-7H,1H3,(H,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALBJYUMCUOYDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=CN=C2NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
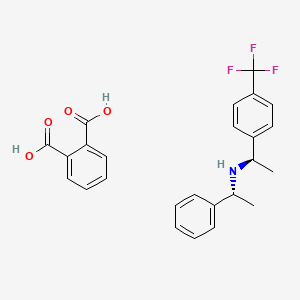
![(2,4-dimethylphenyl)[6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2373368.png)
![2-Chloro-N-[5-(ethyl-phenyl-sulfamoyl)-2-methoxy-phenyl]-acetamide](/img/structure/B2373371.png)
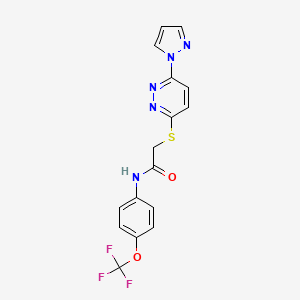
![N-(4-methoxybenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2373376.png)

![5-methyl-7-(4-(2-morpholino-2-oxoethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2373380.png)
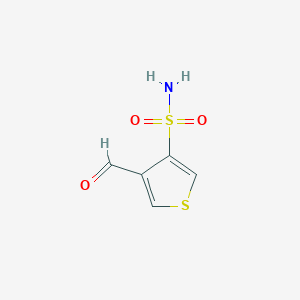
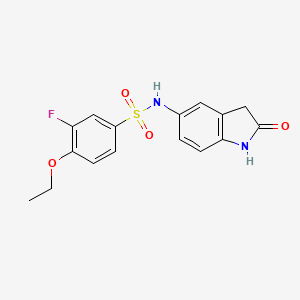
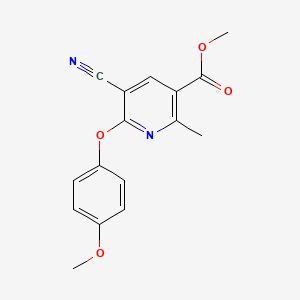
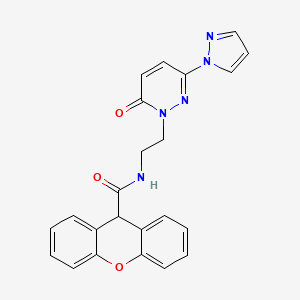
![N-([2,4'-bipyridin]-3-ylmethyl)-3,4-dichlorobenzamide](/img/structure/B2373386.png)
![3,5-Difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2373387.png)
